molecular formula C15H12F3N3O3S2 B2437851 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903685-58-4

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2437851
CAS No.: 1903685-58-4
M. Wt: 403.39
InChI Key: RANFIDBKSZUVPN-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound. It comprises a unique assembly of thiophene, pyrimidinone, ethyl, trifluoromethyl, and benzenesulfonamide groups, making it a notable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the coupling of 4-oxothieno[3,2-d]pyrimidine with an ethylating agent, followed by sulfonation and finally, introducing the trifluoromethylbenzenesulfonamide group. Key reagents can include strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran under controlled temperatures (often -78°C to room temperature).

Industrial Production Methods: In an industrial setting, production scales up using automated reactors with precise control over reaction parameters. The processes include high-pressure liquid chromatography for purification and recrystallization methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative cleavage, breaking down into smaller molecules.

  • Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

  • Substitution: Nucleophilic or electrophilic substitution can introduce new functional groups or alter existing ones.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Substitution: Halogenating agents such as phosphorus tribromide or chlorides with appropriate catalysts.

Major Products Formed: Reactions typically produce intermediates or derivatives with modified functional groups, useful in further synthesis or studies.

Scientific Research Applications

Chemistry: Used in designing new synthetic routes and studying reaction mechanisms. Biology: Medicine: Investigated for its pharmacological properties, potentially as an anti-inflammatory or anti-cancer agent. Industry: Utilized in the manufacture of fine chemicals and as a building block for advanced materials.

Mechanism of Action

The compound's biological activity is mediated through its interaction with cellular targets, potentially including enzymes or receptors. Molecular docking studies suggest it fits into active sites, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

  • N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methylbenzenesulfonamide

Uniqueness: The trifluoromethyl group imparts distinctive chemical properties, such as increased metabolic stability and enhanced interaction with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S2/c16-15(17,18)10-2-1-3-11(8-10)26(23,24)20-5-6-21-9-19-12-4-7-25-13(12)14(21)22/h1-4,7-9,20H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANFIDBKSZUVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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